molecular formula C18H16N2O2 B2761037 2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 852369-12-1

2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B2761037
CAS No.: 852369-12-1
M. Wt: 292.338
InChI Key: WFPPGGIMBQACRR-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide featuring a 2-methyl-substituted indole core linked to a 2-oxoacetamide moiety, which is further substituted with a 4-methylphenyl group (Fig. 1). This compound belongs to a class of N-aryl/alkyl indol-3-yl glyoxylamides, which are structurally characterized by their indole ring, α-ketoamide functionality, and variable aryl/alkyl substituents. The 2-methyl group on the indole ring and the 4-methyl group on the phenyl ring likely influence its lipophilicity, steric bulk, and electronic properties, which are critical for biological interactions .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-9-13(10-8-11)20-18(22)17(21)16-12(2)19-15-6-4-3-5-14(15)16/h3-10,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPPGGIMBQACRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution at the 2-Position:

    Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.

    N-Arylation: The final step involves the N-arylation of the acetamide with 4-methylphenylboronic acid using a palladium-catalyzed cross-coupling reaction (Suzuki coupling) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target protein.

Comparison with Similar Compounds

Adamantane-Substituted Indole Derivatives ()

Compounds such as N-(4-methoxyphenyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (5j) and N-(4-chloro-2-methylphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide (5l) feature bulky adamantane substituents on the indole ring.

  • Key Differences: The adamantane group increases molecular weight and lipophilicity (ClogP ~5.5 vs. Adamantane derivatives showed high synthetic yields (81.5–91.5%) via coupling reactions with oxalyl chloride and amines .

Anticancer Glyoxylamides ()

Compounds like 2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) and N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-1H-indol-3-yl]-2-oxoacetamide (2b) were evaluated for MDM2-p53 and PBR binding.

  • Comparison :
    • The target compound’s 4-methylphenyl group is less electron-withdrawing than the 4-chlorophenyl group in 2e , which showed high MDM2-p53 affinity.
    • Methyl groups (as in the target compound and 2b ) balance lipophilicity and steric effects, favoring moderate binding to PBR .

Morpholine-Substituted Derivative ()

2-(2-Methyl-1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide replaces the 4-methylphenyl group with a morpholine-ethyl chain.

  • Key Differences: The morpholine group introduces polarity (H-bond acceptors), improving solubility (calculated LogS: −2.8 vs. −4.1 for the target compound).

Table 1: Substituent Impact on Key Properties

Compound Indole Substituent Acetamide Substituent ClogP Synthetic Yield (%) Notable Activity Reference
Target Compound 2-methyl 4-methylphenyl ~3.5 Not reported Inferred anticancer potential N/A
5j (Adamantane derivative) 2-adamantane 4-methoxyphenyl ~5.5 89.5 High yield, potential stability
2e (Anticancer agent) 2-(4-chlorophenyl) N-propyl ~4.2 Not reported High MDM2-p53 binding
Morpholine derivative (8018-3139) 2-methyl 2-(morpholin-4-yl)ethyl ~2.1 Not reported Screening for drug discovery

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide?

The synthesis typically involves coupling 2-methylindole derivatives with oxoacetamide moieties. A multi-step approach may include:

  • Indole activation : Bromination or formylation at the 3-position of 2-methylindole to enable nucleophilic substitution.
  • Oxoacetamide formation : Reacting 4-methylaniline with chloroacetyl chloride, followed by oxidation to generate the α-ketoacetamide intermediate.
  • Coupling : Using catalysts like palladium or copper under inert atmospheres (e.g., N₂) in solvents such as DMF or toluene .
  • Purification : Column chromatography or recrystallization in ethanol to achieve >95% purity.

Key parameters include temperature control (60–80°C for coupling), stoichiometric ratios (1:1.2 for indole:oxoacetamide), and avoiding moisture to prevent hydrolysis .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths, angles, and torsional conformations. For example:

  • Validation of the α-keto group : The C=O bond length (~1.21 Å) and planarity of the oxoacetamide moiety confirm resonance stabilization.
  • Indole orientation : Dihedral angles between the indole ring and the acetamide group can clarify steric effects from the 2-methyl substituent.
  • Hydrogen bonding : SHELXL-generated Fourier maps identify intermolecular interactions (e.g., N–H···O) influencing crystal packing .

Robust refinement requires high-resolution data (<1.0 Å) and careful handling of disorder in flexible substituents .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 10.8–11.2 ppm (indole NH), δ 2.3–2.5 ppm (methyl groups), and δ 7.0–7.8 ppm (aromatic protons) confirm structural integrity.
    • ¹³C NMR : Signals at ~185 ppm (C=O of oxoacetamide) and ~125–140 ppm (indole carbons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated for C₁₈H₁₆N₂O₂: 292.1212) .

Advanced: How can researchers resolve contradictions between spectral data and proposed structures?

  • 2D NMR Techniques :
    • HSQC/HMBC : Correlate indole NH protons with adjacent carbons to confirm substitution patterns.
    • NOESY : Identify spatial proximity between the 2-methyl group and aromatic protons, ruling out alternative tautomers.
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate the α-keto configuration .
  • Isotopic Labeling : Use ¹⁵N-labeled aniline derivatives to trace acetamide connectivity in complex spectra .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ calculation) with cisplatin as a positive control.
    • Tubulin Polymerization Inhibition : Compare effects with colchicine using fluorescence-based assays .
  • Antimicrobial Testing :
    • MIC Determination : Against S. aureus or E. coli via broth microdilution, with ciprofloxacin as a reference .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modifications :
    • Indole 2-Methyl Group : Replace with CF₃ or Cl to enhance lipophilicity and target binding.
    • 4-Methylphenyl Acetamide : Introduce electron-withdrawing groups (e.g., NO₂) to improve metabolic stability.
  • Computational Modeling :
    • Molecular Docking : Simulate interactions with tubulin (PDB ID: 1SA0) to identify critical hydrogen bonds (e.g., acetamide C=O with Thr179).
    • MD Simulations : Assess conformational flexibility over 100 ns trajectories to optimize binding kinetics .

Basic: What are common synthetic byproducts, and how are they mitigated?

  • Byproducts :
    • Di-substituted Indoles : Due to over-bromination; controlled by limiting Br₂ equivalents.
    • Oxoacetamide Hydrolysis : Prevented by anhydrous conditions and molecular sieves.
  • Mitigation Strategies :
    • TLC Monitoring : Hexane/ethyl acetate (3:1) to track reaction progress.
    • Selective Crystallization : Use ethanol/water mixtures to isolate the pure product .

Advanced: How does the compound’s photophysical properties influence its analytical detection?

  • UV-Vis Spectroscopy : Strong absorbance at 290–310 nm (π→π* transition of indole) enables trace quantification (LOD = 0.1 µg/mL).
  • Fluorescence Quenching : Stacking interactions with DNA (e.g., ethidium bromide displacement assays) correlate with intercalation potential .

Basic: What are the stability considerations for long-term storage?

  • Degradation Pathways :
    • Hydrolysis : Oxoacetamide cleavage in humid environments.
    • Oxidation : Indole ring degradation under light.
  • Storage Recommendations :
    • Temperature : –20°C in amber vials under argon.
    • Solvent : DMSO stock solutions (10 mM) with desiccants .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

  • ¹³C-Labeled Acetamide : Track hepatic metabolism via LC-MS/MS, identifying glucuronide conjugates.
  • ¹⁵N-Indole : Quantify protein binding (e.g., serum albumin) using equilibrium dialysis and isotope ratio analysis .

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